

A Technical Guide to Boc-Ser(Me)-OH for Peptide Synthesis

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Compound of Interest

Compound Name: Boc-Ser(Me)-OH

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N- α -tert-Butoxycarbonyl-O-methyl-L-serine (**Boc-Ser(Me)-OH**), a key building block in synthetic peptide chemistry. This document covers its chemical properties, synthesis, and application in solid-phase peptide synthesis (SPPS), offering valuable information for professionals in drug development and chemical research.

Compound Identification and Properties

Boc-Ser(Me)-OH is a derivative of the amino acid L-serine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the side-chain hydroxyl group is methylated. This modification prevents unwanted side reactions during peptide synthesis.

There appears to be some discrepancy in the literature and supplier catalogs regarding the CAS Number for this compound versus its isomers. For the purpose of this guide, we will focus on N-Boc-O-methyl-L-serine.

Table 1: Physicochemical Properties of **Boc-Ser(Me)-OH**

Property	Value	References
Chemical Name	N- α -tert-Butoxycarbonyl-O-methyl-L-serine	[1]
Synonyms	Boc-O-methyl-L-serine, Boc-L-Ser(Me)-OH	[1]
CAS Number	51293-47-1	[1][2][3][4]
Molecular Formula	C ₉ H ₁₇ NO ₅	[1][2][4]
Molecular Weight	219.24 g/mol	[1][4]
Appearance	Solid, Yellow-brown	[1][2]
Storage Temperature	2-8°C, Sealed in dry conditions	[1]
Boiling Point	355.8±37.0 °C (Predicted)	[1]
Density	1.148±0.06 g/cm ³ (Predicted)	[1]

Note: Another compound, N-Boc- α -methyl-L-serine, has the CAS Number 84311-19-3 and a molecular weight of 219.23 g/mol .[5] Users should verify the specific isomer required for their application.

Role in Peptide Synthesis

The primary application of **Boc-Ser(Me)-OH** is as a standard building block in Boc-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the N-terminus, while the methyl ether on the side chain is a permanent protecting group that remains stable throughout the synthesis and is not removed during the final cleavage step with strong acids like hydrogen fluoride (HF).[6][7]

The use of Boc-protected amino acids is a well-established strategy in peptide synthesis, often chosen for the synthesis of complex or hydrophobic peptides.[8] The serine side-chain is protected to prevent side reactions such as O-acylation during the coupling steps.[6]

Experimental Protocols

This protocol describes a general procedure for the synthesis of N-Boc-O-methyl-L-serine from O-methyl DL-serine.

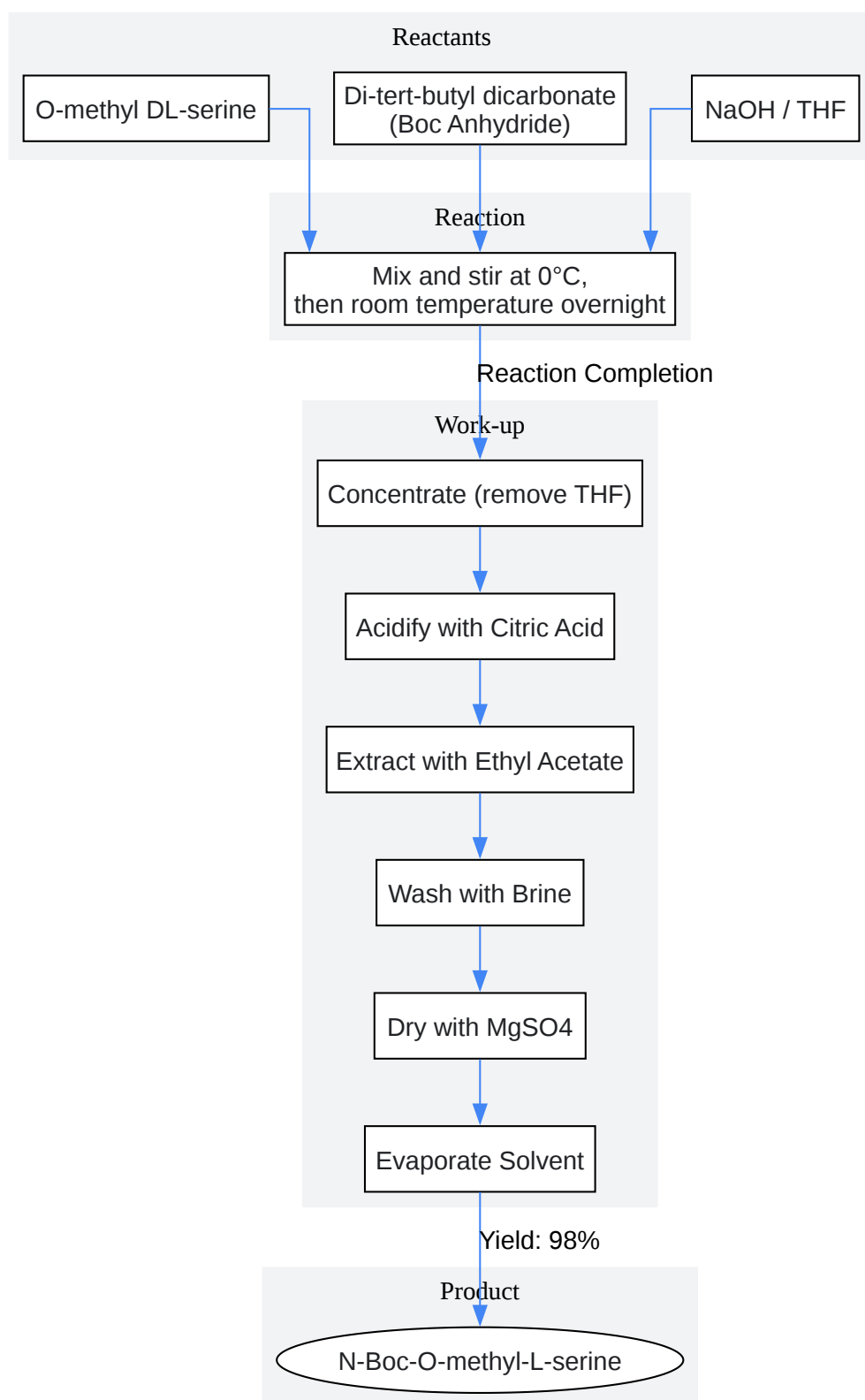
Materials:

- O-methyl DL-serine
- Di-tert-butyl dicarbonate (Boc₂O)
- 1 N Sodium hydroxide (NaOH) solution
- Tetrahydrofuran (THF)
- 10% aqueous citric acid
- Ethyl acetate
- Saturated brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:[\[1\]](#)

- Dissolve 2.0 g (17 mmol) of O-methyl DL-serine in 35 mL of 1 N NaOH (aq) and 35 mL of THF.
- Cool the mixture to 0°C with stirring.
- Slowly add a solution of 4.03 g (18.5 mmol) of di-tert-butyl dicarbonate in 15 mL of THF.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Concentrate the mixture by evaporation under reduced pressure to remove the THF.
- Acidify the remaining aqueous phase to a pH of 4-5 using a 10% aqueous citric acid solution.
- Extract the product into ethyl acetate.

- Wash the organic phase with saturated brine and then dry it over anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure to yield the final product, N-Boc-O-methyl-L-serine. The reported yield for this procedure is 98%.[\[1\]](#)



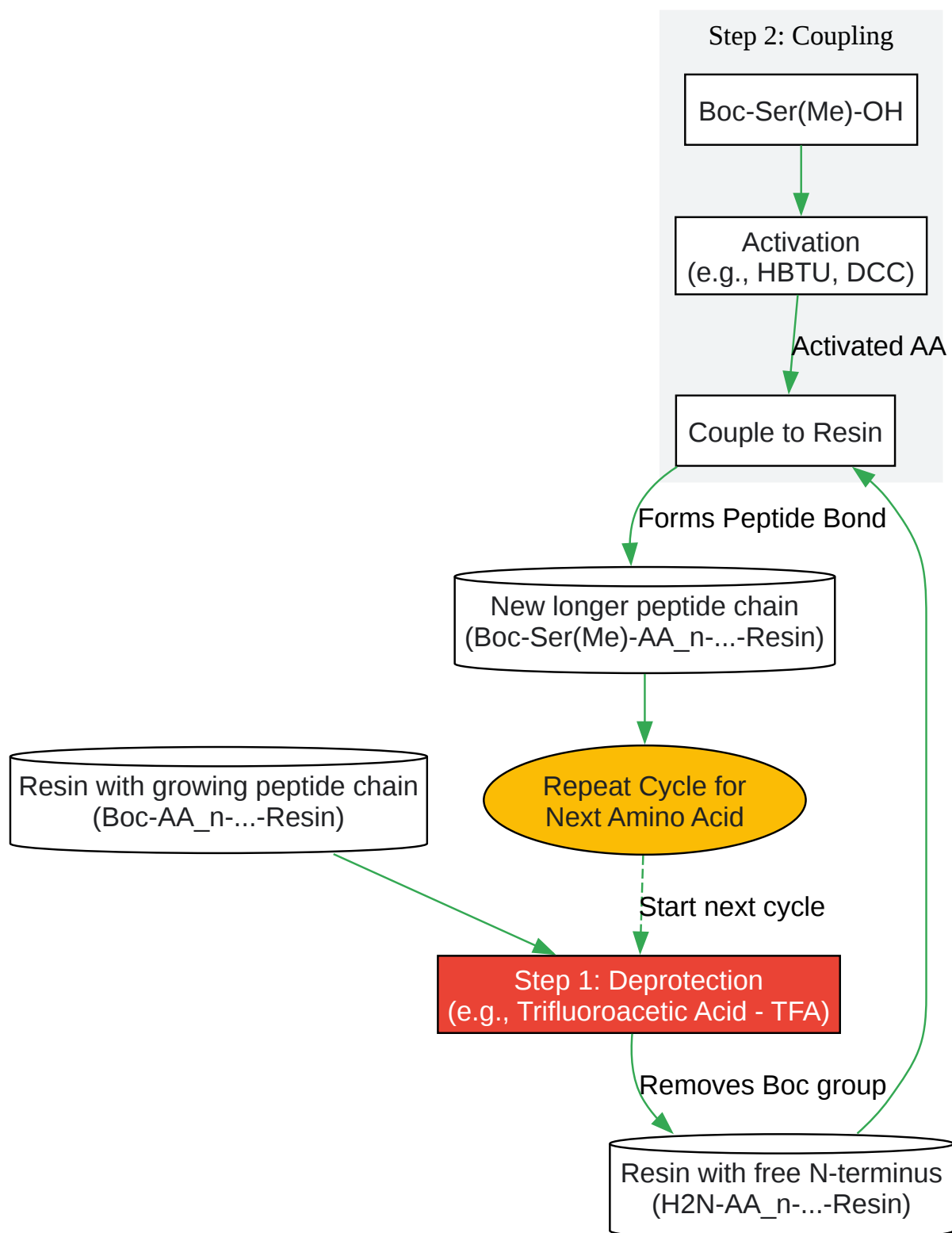
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Caption: Synthesis workflow for N-Boc-O-methyl-L-serine.

Boc-Ser(Me)-OH is incorporated into a growing peptide chain on a solid support. The general cycle for adding one amino acid involves two key steps: deprotection and coupling.

1. Deprotection: The N-terminal Boc group of the resin-bound peptide is removed, typically using an acid such as trifluoroacetic acid (TFA). This exposes a free amino group.
2. Coupling: The carboxyl group of the incoming **Boc-Ser(Me)-OH** is activated using a coupling reagent (e.g., DCC/HOBt, HBTU). The activated amino acid is then added to the resin, where it reacts with the free amino group of the peptide chain, forming a new peptide bond.

This cycle is repeated for each amino acid in the desired sequence.



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Caption: General workflow for Boc-SPPS cycle.

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